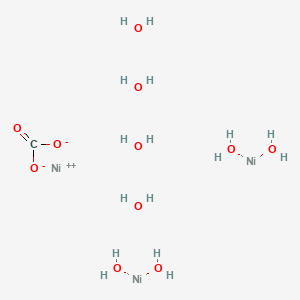

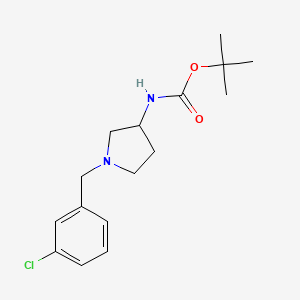

![molecular formula C53H89N9O15 B14796364 21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14796364.png)

21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caspofungin is a semi-synthetic antifungal compound belonging to the echinocandin family. It is primarily used to treat infections caused by Candida and Aspergillus species. Caspofungin works by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall, thereby disrupting cell wall integrity and leading to fungal cell death .

準備方法

Synthetic Routes and Reaction Conditions: Caspofungin is synthesized from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis. The synthesis involves several steps, including acetone fork protection, reaction with ethylenediamine, and subsequent reduction to obtain the final product .

Industrial Production Methods: The industrial production of caspofungin involves large-scale fermentation of Glarea lozoyensis to produce pneumocandin B0, followed by semi-synthetic modifications to enhance its antifungal properties. The process includes purification and formulation to ensure stability and efficacy .

化学反応の分析

Types of Reactions: Caspofungin undergoes non-oxidative metabolism, with the inactive metabolites formed through chemical degradation, hydrolysis, and N-acetylation .

Common Reagents and Conditions: The synthesis of caspofungin involves reagents such as ethylenediamine and acetone for protection. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of intermediates and the final product .

Major Products Formed: The major products formed during the synthesis of caspofungin include various intermediates that are subsequently converted into the active antifungal compound through reduction and purification steps .

科学的研究の応用

作用機序

Caspofungin exerts its antifungal effects by inhibiting the enzyme β (1,3)-D-glucan synthase, which is responsible for the synthesis of β (1,3)-D-glucan, a critical component of the fungal cell wall. This inhibition disrupts the cell wall structure, leading to osmotic stress, lysis, and ultimately, cell death . The primary molecular target of caspofungin is β (1,3)-glucan synthase .

類似化合物との比較

Micafungin: Another echinocandin used to treat Candida and Aspergillus infections.

Anidulafungin: An echinocandin with a similar mechanism of action but different pharmacokinetic properties.

Rezafungin: A newer echinocandin with comparable efficacy to caspofungin and anidulafungin.

Caspofungin’s unique structural features and its effectiveness against resistant fungal strains make it a valuable addition to the antifungal arsenal.

特性

分子式 |

C53H89N9O15 |

|---|---|

分子量 |

1092.3 g/mol |

IUPAC名 |

21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone |

InChI |

InChI=1S/C53H89N9O15/c1-5-29(2)24-30(3)12-10-8-6-7-9-11-13-35(65)25-33-26-40(69)47(56-22-21-55)60-51(75)44-39(68)19-23-61(44)53(77)42(38(67)18-20-54)58-50(74)43(46(71)45(70)32-14-16-34(64)17-15-32)59-49(73)37-27-36(66)28-62(37)52(76)41(31(4)63)57-48(33)72/h14-17,29-31,33,36-47,56,63-64,66-71H,5-13,18-28,54-55H2,1-4H3,(H,57,72)(H,58,74)(H,59,73)(H,60,75) |

InChIキー |

YYVNXPANLUFPHU-UHFFFAOYSA-N |

正規SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)CC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14796288.png)

![4-(2,4-dichlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide](/img/structure/B14796310.png)

![2-(4-bromo-2-chlorophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14796313.png)

![N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B14796330.png)

![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14796338.png)

![5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B14796356.png)

![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)

![[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)